1-(3,4-Dihydro-2H-1-benzopyran-6-yl)-3-(dimethylamino)-1-propanone hydrochloride
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Overview
Description
1-(3,4-Dihydro-2H-1-benzopyran-6-yl)-3-(dimethylamino)-1-propanone hydrochloride is a synthetic organic compound It belongs to the class of benzopyran derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydro-2H-1-benzopyran-6-yl)-3-(dimethylamino)-1-propanone hydrochloride typically involves the following steps:
Formation of the benzopyran ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the propanone group: This step involves the addition of a propanone moiety to the benzopyran ring.
Dimethylamino substitution:
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dihydro-2H-1-benzopyran-6-yl)-3-(dimethylamino)-1-propanone hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: May be used in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dihydro-2H-1-benzopyran-6-yl)-3-(dimethylamino)-1-propanone hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dihydro-2H-1-benzopyran-6-yl)-3-(methylamino)-1-propanone hydrochloride
- 1-(3,4-Dihydro-2H-1-benzopyran-6-yl)-3-(ethylamino)-1-propanone hydrochloride
Uniqueness
1-(3,4-Dihydro-2H-1-benzopyran-6-yl)-3-(dimethylamino)-1-propanone hydrochloride is unique due to its specific substitution pattern and the presence of the dimethylamino group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
93591-70-9 |
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Molecular Formula |
C14H20ClNO2 |
Molecular Weight |
269.77 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-chromen-6-yl)-3-(dimethylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C14H19NO2.ClH/c1-15(2)8-7-13(16)11-5-6-14-12(10-11)4-3-9-17-14;/h5-6,10H,3-4,7-9H2,1-2H3;1H |
InChI Key |
KAOBPKTWSCYWGO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(=O)C1=CC2=C(C=C1)OCCC2.Cl |
Origin of Product |
United States |
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